methanone CAS No. 1018258-54-2](/img/structure/B1451728.png)
[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone
Übersicht
Beschreibung
“4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride” is a chemical compound with the formula C13H17FN2O・HCl . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is represented by the formula C13H17FN2O・HCl . The molecular weight of this compound is 272.75 .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
- A study by Zhong et al. (2020) investigated aryloxyethylamine derivatives for neuroprotection. Compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone showed promising effects against glutamate-induced cell death and were effective against acute cerebral ischemia (Zhong et al., 2020).
Radiopharmaceutical Applications
- Blanckaert et al. (2005) developed a compound for imaging the 5-HT2A receptor in the brain using SPECT imaging. This compound, while not exactly 4-(Aminomethyl)piperidin-1-ylmethanone, shares a similar structural framework, indicating potential for similar compounds in brain imaging applications (Blanckaert et al., 2005).
Antidepressant Potential
- Vacher et al. (1999) researched derivatives of 2-pyridinemethylamine as 5-HT1A receptor agonists, demonstrating antidepressant potential. Compounds structurally related to 4-(Aminomethyl)piperidin-1-ylmethanone were found to be potent and orally active, suggesting its possible utility in the development of new antidepressants (Vacher et al., 1999).
Analgesic Effects
- Deseure et al. (2002) explored the analgesic effects of high-efficacy 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain. Their findings indicate that compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone could be effective in treating neuropathic pain (Deseure et al., 2002).
Antitumour Activity
- Vinaya et al. (2011) synthesized derivatives of piperidine and found that some compounds exhibited antiproliferative activity against leukemia cells. This suggests the potential of 4-(Aminomethyl)piperidin-1-ylmethanone or similar compounds in cancer research (Vinaya et al., 2011).
Molecular Structure and Synthesis Studies
- Prasad et al. (2018) conducted a study on the molecular structure and synthesis of a novel heterocycle that could be related to 4-(Aminomethyl)piperidin-1-ylmethanone, highlighting its potential in the development of new chemical entities (Prasad et al., 2018).
Antimicrobial Activity
- Mallesha and Mohana (2014) synthesized oxime derivatives related to 4-(Aminomethyl)piperidin-1-ylmethanone and found them to have significant antimicrobial properties, indicating possible applications in fighting bacterial and fungal infections (Mallesha & Mohana, 2014).
These studies demonstrate the diverse applications of 4-(Aminomethyl)piperidin-1-ylmethanone in scientific research, spanning from neuroprotection and brain imaging to potential roles in treating depression, pain, cancer, and infections.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVJMDPIPMCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






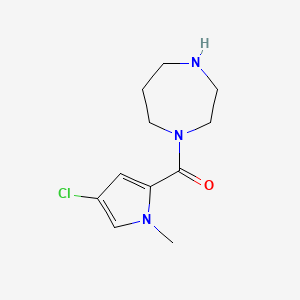
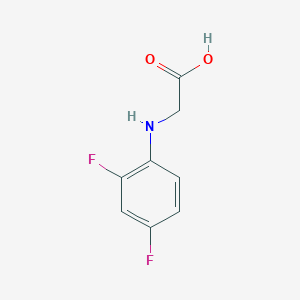

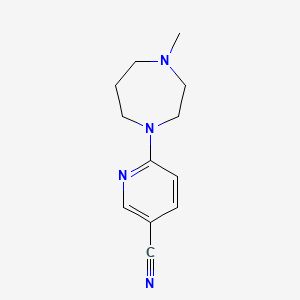
![{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine](/img/structure/B1451656.png)

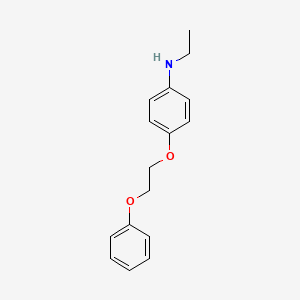
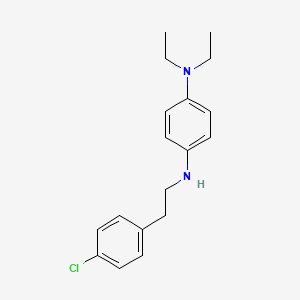


![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)